molecular formula C23H28F2O6 B046354 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 52-70-0

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No.: B046354
CAS No.: 52-70-0
M. Wt: 438.5 g/mol
InChI Key: LAAFISZDLHQNFS-WGFKBPOKSA-N
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Description

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic glucocorticoid compound. It is a derivative of prednisolone and is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in the pharmaceutical industry as an intermediate in the synthesis of various corticosteroid medications.

Mechanism of Action

Target of Action

The primary target of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, also known as Fluocinolone Acetonide , is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory and immunosuppressive effects .

Mode of Action

Fluocinolone Acetonide interacts with its target, the glucocorticoid receptor, by binding to it . This binding results in changes in the conformation of the receptor, allowing it to translocate into the nucleus and bind to glucocorticoid response elements in the DNA . This binding influences the transcription of various genes, leading to altered protein synthesis .

Biochemical Pathways

The interaction of Fluocinolone Acetonide with the glucocorticoid receptor affects several biochemical pathways. It leads to the increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins . This modulation of protein expression has downstream effects on various biochemical pathways, ultimately leading to reduced inflammation and immune response .

Result of Action

The molecular and cellular effects of Fluocinolone Acetonide’s action include reduced inflammation and immune response . By modulating the expression of various proteins, it can decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory proteins . This leads to a reduction in inflammation and allergic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps:

    Starting Material: The synthesis begins with 11alpha,17alpha,21-trihydroxypregna-4-ene-3,20-dione (hydrocortisone).

    Acetylation: The 21-hydroxyl group is acetylated using acetic anhydride.

    Sulfonylation and Elimination: The 11-hydroxyl group is sulfonylated and then eliminated to form a 9(11)-double bond.

    Fluorination: The 6beta-position is fluorinated using hydrogen fluoride.

    Hydrolysis: The 3-acetyl group is hydrolyzed.

    Epoxidation and Fluorination: The 9(11)-double bond is epoxidized and then fluorinated to introduce the 9alpha-fluoro and 11beta-hydroxy groups.

    Dehydrogenation: The final step involves dehydrogenation to form the 1,4-diene structure

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Hydrogen fluoride for fluorination, acetic anhydride for acetylation.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which are used as intermediates in the synthesis of other corticosteroids .

Scientific Research Applications

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Prednisolone: A closely related compound with similar anti-inflammatory properties but lacks the fluorine atoms.

    Dexamethasone: Another glucocorticoid with a similar structure but different substitution patterns, leading to varying potency and duration of action.

    Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16-position.

Uniqueness

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is unique due to its specific fluorination pattern, which enhances its binding affinity to glucocorticoid receptors and increases its metabolic stability compared to non-fluorinated analogs .

Properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2O6/c1-12(26)31-11-19(29)22(30)7-5-14-15-9-17(24)16-8-13(27)4-6-20(16,2)23(15,25)18(28)10-21(14,22)3/h4,6,8,14-15,17-18,28,30H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAFISZDLHQNFS-WGFKBPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966323
Record name 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52-70-0
Record name (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
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Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Record name 6α,9α-Difluoroprednisolone 21-acetate
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